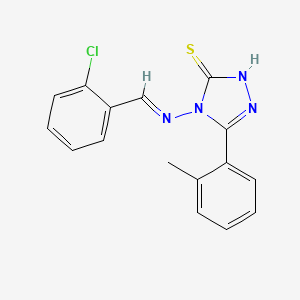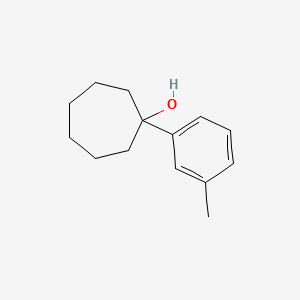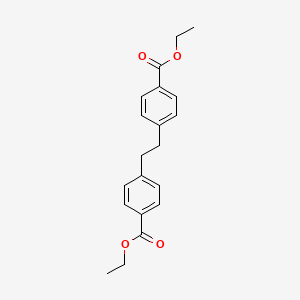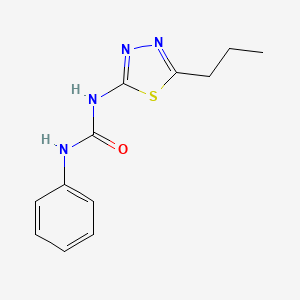![molecular formula C16H15BrN4OS2 B11969936 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that features a combination of thienyl, benzimidazole, and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Thienyl Aldehyde: The starting material, 5-bromo-2-thiophene, is subjected to formylation to yield 5-bromo-2-thiophene carboxaldehyde.
Synthesis of Benzimidazole Derivative: 1-ethyl-1H-benzimidazole-2-thiol is synthesized through the reaction of o-phenylenediamine with ethyl isothiocyanate.
Condensation Reaction: The 5-bromo-2-thiophene carboxaldehyde is condensed with the benzimidazole derivative in the presence of a suitable base to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Unique due to the combination of thienyl, benzimidazole, and hydrazide groups.
N’-((5-CL-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine.
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a methyl group instead of an ethyl group on the benzimidazole ring.
Uniqueness
The uniqueness of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H15BrN4OS2 |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H15BrN4OS2/c1-2-21-13-6-4-3-5-12(13)19-16(21)23-10-15(22)20-18-9-11-7-8-14(17)24-11/h3-9H,2,10H2,1H3,(H,20,22)/b18-9+ |
Clé InChI |
LZOSFKLTRISDSC-GIJQJNRQSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(S3)Br |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11969867.png)
![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)


![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)

![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)

![4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969917.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11969922.png)


![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
